

Orteronel effect on intratumoral androgens

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Compound Focus: Orteronel

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Experimental Evidence & Data

Preclinical and clinical studies provide quantitative data on **Orteronel**'s effect on androgen levels.

Preclinical Pharmacodynamics

The following table summarizes key findings from preclinical models that demonstrate **Orteronel**'s potency and selectivity [1] [2].

Model System	Finding	Key Quantitative Result
Cell-Free Enzyme Assay	Inhibition of human CYP17A1	5.4-fold greater potency for 17,20-lyase vs. 17α-hydroxylase [3]
Cynomolgus Monkeys	Suppression of serum androgens	Rapid, significant reductions in DHEA and testosterone [2]
Uncastrated Rats	Suppression of serum testosterone & organ weights	Significant testosterone suppression; decreased weight of androgen-dependent organs [3] [1]

Clinical Evidence in CRPC Patients

Clinical trials confirmed that **Orteronel** effectively suppresses androgen levels and shows anti-tumor activity in humans. The data below is consolidated from early-phase studies [3] [4] [5].

Trial Phase	Patient Population	Key Efficacy Findings	Impact on Androgens
Phase 1/2	Metastatic CRPC (mCRPC)	80% of patients (at ≥300 mg BID) achieved ≥50% PSA decline [3]	Testosterone reduced from 5.5 ng/dL to 0.6 ng/dL; DHEA to unquantifiable levels [3]
Phase 1	Japanese, chemotherapy-naïve CRPC	13 of 15 subjects achieved ≥50% PSA reduction [4]	Serum testosterone rapidly suppressed below lower limit of quantification [4]
Phase 1/2	Chemotherapy-naïve mCRPC (Orteronel + Docetaxel)	59% achieved ≥50% PSA decline; median best PSA response: -77% [5]	DHEA-S and testosterone rapidly and durably reduced [5]

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, the core methodologies from key studies are outlined below.

In Vitro Enzyme Inhibition Assay [1] [2]

- **Objective:** To determine the IC₅₀ of **Orteronel** for 17,20-lyase vs. 17α-hydroxylase.
- **Key Reagents:** Human or monkey CYP17A1 enzyme, [¹⁴C]-labeled steroid substrates (e.g., 17α-hydroxypregnenolone), **Orteronel**, reference inhibitors (abiraterone, ketoconazole).
- **Procedure:**
 - Incubate the enzyme with varying concentrations of **Orteronel** and the radioactive substrate.
 - Stop the reaction and extract metabolites.
 - Separate substrates and products using Thin-Layer Chromatography (TLC).
 - Quantify the radioactive metabolites to calculate the rate of conversion and determine IC₅₀ values.

In Vivo Efficacy in Rodent Models [3] [1]

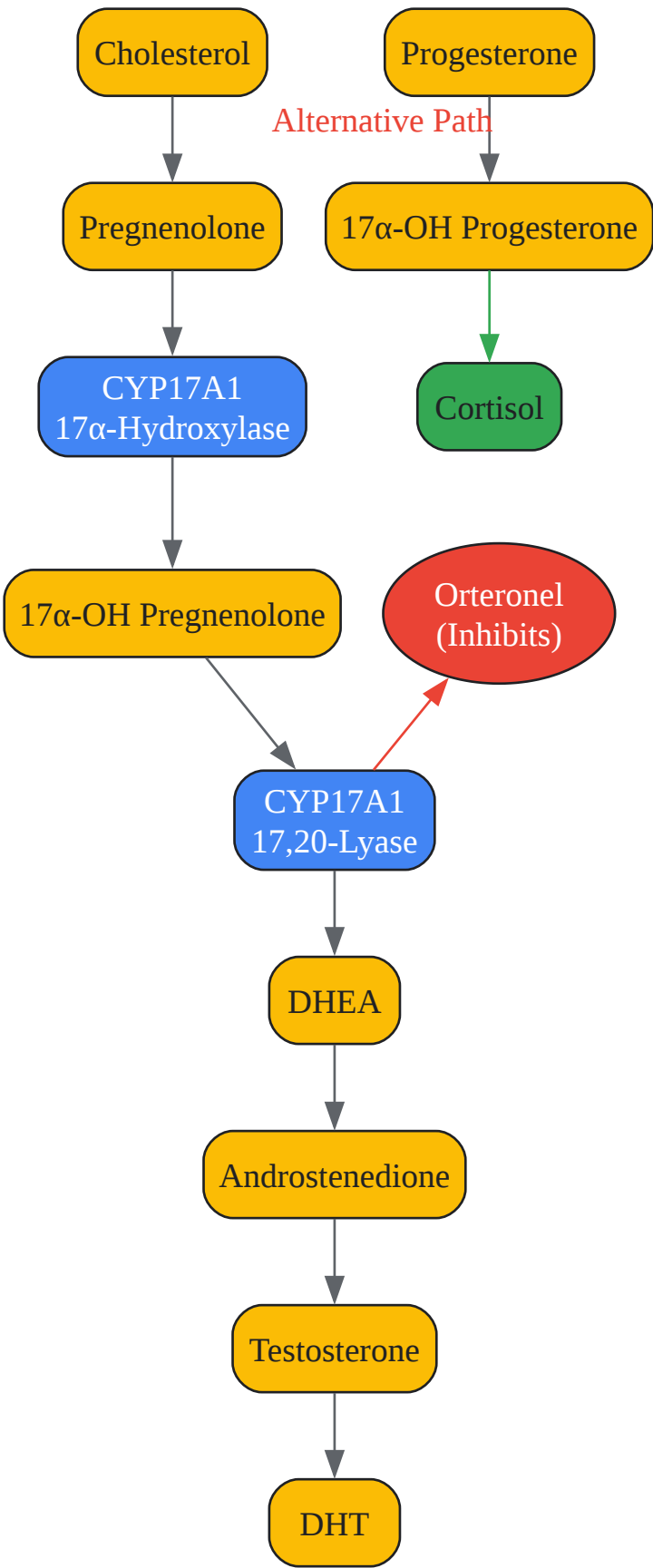
- **Objective:** To assess the effect of **Orteronel** on serum androgen levels and androgen-dependent tissues.
- **Model:** Intact (non-castrated) male rats.
- **Dosing:** Oral administration of **Orteronel** at specified doses twice daily (BID) for a set duration.
- **Endpoint Measurements:**
 - **Serum Collection:** Measure testosterone, DHEA, and corticosterone levels via immunoassay or LC-MS.
 - **Organ Weights:** After sacrifice, weigh androgen-sensitive organs (e.g., prostate, seminal vesicles).

Clinical Pharmacodynamics in CRPC Patients [4] [5]

- **Objective:** To evaluate the impact of **Orteronel** on endocrine parameters in patients.
- **Patient Population:** Men with CRPC, maintaining castrate levels of testosterone via GnRH therapy or post-orchidectomy.
- **Dosing:** Oral **Orteronel** (200-400 mg BID) with or without prednisone.
- **Blood Sampling:** Serial blood draws on specific days (e.g., Day 1 of multiple cycles).
- **Biomarker Analysis:** Measure serum levels of testosterone, DHEA-S, and other adrenal androgens using validated assays.

Androgen Synthesis Pathway and Orteronel's Role

The diagram below illustrates the steroidogenesis pathway and the specific step where **Orteronel** acts.



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> **Orteronel** selectively inhibits 17,20-lyase activity, blocking the production of androgen precursors (DHEA) while largely sparing cortisol synthesis.

Research Status and Considerations

While preclinical and early clinical data for **Orteronel** were promising, demonstrating significant suppression of intratumoral androgen precursors [3] [2] [5], its clinical development trajectory is an important consideration for researchers.

- **Clinical Development Halt:** Phase III trials (ELM-PC5) in advanced CRPC did not meet their primary endpoint of significantly improving overall survival [3] [6]. Consequently, Takeda halted further development of **Orteronel** for mCRPC.
- **Research Relevance:** Despite this, **Orteronel** remains a valuable tool compound for research. Its high selectivity for 17,20-lyase provides a proof-of-concept for this mechanism and helps delineate the role of specific androgen synthesis pathways in CRPC [3] [1]. The data generated continue to inform the development of next-generation hormonal therapies.

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